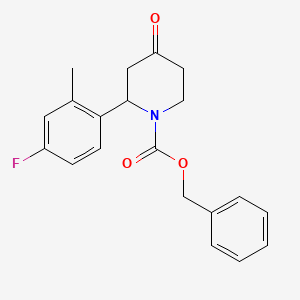

5-溴-2-(羟甲基)嘧啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

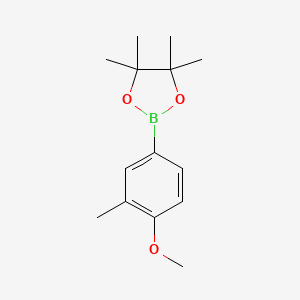

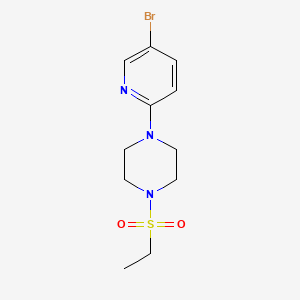

The compound of interest, 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid, is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Brominated pyrimidines are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their reactivity and ability to undergo various chemical transformations .

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of the pyrimidine ring . Another approach involves the reaction of carbodiimides with 2-(bromomethyl)acrylic acid to yield pyrimidine derivatives . Additionally, bromination of certain precursors in acetic acid can lead to the formation of brominated pyrimidines . These methods demonstrate the versatility in synthesizing brominated pyrimidine structures, which can be further modified to produce a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, was confirmed by FT-IR, NMR spectroscopy, and X-ray diffraction studies . These techniques are essential for determining the molecular geometry, vibrational wavenumbers, and electronic properties of the compounds, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated pyrimidines can undergo a variety of chemical reactions. They can act as Michael acceptors towards different nucleophiles , and their bromine atoms can be substituted in nucleophilic replacement reactions . The presence of a bromine atom on the pyrimidine ring can also facilitate cross-coupling reactions, which are useful in the synthesis of more complex molecules . These reactions highlight the chemical versatility of brominated pyrimidines and their utility as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate the presence of charge transfer within the molecule . The thermodynamic properties can be calculated at different temperatures, providing insight into the stability and reactivity of the compound . Additionally, the non-linear optical properties and molecular electrostatic potential can be evaluated to predict the behavior of these compounds under various conditions .

科学研究应用

抗病毒活性

已合成5-溴-2-(羟甲基)嘧啶-4-羧酸衍生物,并对其进行了抗病毒活性评估。值得注意的是,一些衍生物在细胞培养实验中显示出对逆转录病毒(包括人类免疫缺陷病毒和Moloney小鼠肉瘤病毒)的显著抑制活性。这些化合物因其在抗逆转录病毒感染方面的潜在治疗应用而备受关注(Hocková等,2003)。

化学合成和官能化

该化合物及其衍生物在各种合成化学过程中起着关键作用。例如,它们已参与了嘧啶的生成和官能化,这是有机化学中至关重要的构建模块。这些过程对于开发具有潜在药用应用的新化合物至关重要(Schlosser等,2006; Šterk等,2012)。

结构分析和共晶形成

该化合物的衍生物已用于结构分析和共晶设计。这些研究对于理解分子相互作用并设计具有定制性能的材料至关重要(Rajam et al., 2018)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

5-bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKAFWWJQMXRBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CO)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)